molecular formula C6H4Cl3N B12958181 2,4-Dichloro-3-(chloromethyl)pyridine

2,4-Dichloro-3-(chloromethyl)pyridine

Cat. No.: B12958181
M. Wt: 196.5 g/mol
InChI Key: JGVOJIWYJGVHLH-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(chloromethyl)pyridine is a halogenated pyridine derivative characterized by three chlorine substituents: two on the pyridine ring (positions 2 and 4) and one on a methyl group attached to position 2. This compound is structurally distinct due to its high chlorine content and the reactive chloromethyl (-CH₂Cl) group, which enhances its electrophilicity and utility in cross-coupling reactions or as a precursor in medicinal chemistry .

Properties

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5 g/mol

IUPAC Name

2,4-dichloro-3-(chloromethyl)pyridine

InChI

InChI=1S/C6H4Cl3N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2

InChI Key

JGVOJIWYJGVHLH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(chloromethyl)pyridine typically involves the chlorination of 3-(chloromethyl)pyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced chlorination techniques and catalysts helps in achieving efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Less chlorinated pyridine derivatives.

Scientific Research Applications

2,4-Dichloro-3-(chloromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The chlorine atoms and the chloromethyl group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The reactivity and applications of 2,4-dichloro-3-(chloromethyl)pyridine are influenced by the positions and types of substituents. Key structural analogs include:

  • 4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5) : Features a methoxy (-OCH₃) and methyl (-CH₃) group instead of chloromethyl. The methoxy group increases electron density on the ring, reducing electrophilicity compared to the chloromethyl analog .
  • Thieno[2,3-b]pyridine derivatives: These heterocycles, synthesized via α-halo carbonyl intermediates (e.g., chloromethyl groups), exhibit enhanced bioactivity due to fused thiophene rings, contrasting with the simpler pyridine backbone of the target compound .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity Profile Reference
This compound C₆H₄Cl₃N 196.46 ~260–280* 2,4-Cl, 3-CH₂Cl High electrophilicity; SNAr reactions [Inferred]
4-Chloro-3-methoxy-2-methylpyridine C₇H₈ClNO 173.60 Not reported 4-Cl, 3-OCH₃, 2-CH₃ Moderate electrophilicity; O-demethylation
2-Chloro-4-iodo-3-methylpyridine C₆H₅ClIN 253.47 Not reported 2-Cl, 4-I, 3-CH₃ Nucleophilic substitution at C-4
Thieno[2,3-b]pyridine derivatives Varies 300–400 150–250 Thiophene-fused pyridine, -CONH₂ Intramolecular cyclization; receptor binding

*Estimated based on analogs in .

Research Findings and Data Validation

Recent studies emphasize the following trends:

  • Electrophilicity and Reactivity : Chloromethyl-substituted pyridines exhibit higher reactivity in SNAr reactions compared to methoxy or methyl analogs, as shown by faster kinetics in coupling reactions .
  • Thermal Stability: Melting points correlate with substitution patterns; dichloro derivatives (e.g., ~260–280°C) are more thermally stable than mono-halogenated analogs .
  • Biological Activity: Thieno[2,3-b]pyridines outperform simpler pyridines in receptor affinity studies (e.g., IC₅₀ values < 10 nM for A1AR), attributed to their fused heterocyclic systems .

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